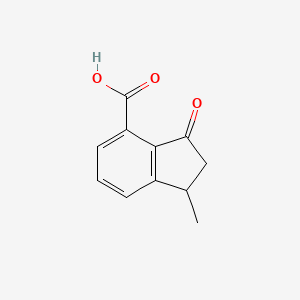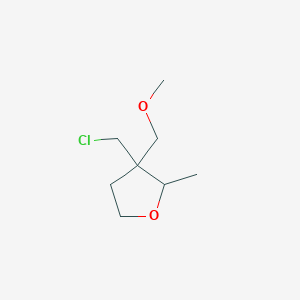
3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride is an organic compound with the molecular formula C₉H₆Cl₂O₂S. It is a sulfonyl chloride derivative, characterized by the presence of a 4-chlorophenyl group attached to a prop-2-yne backbone, which is further connected to a sulfonyl chloride group. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride typically involves the reaction of 4-chlorophenylacetylene with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group. The reaction is conducted at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Addition Reactions: The alkyne group can undergo addition reactions with various reagents, leading to the formation of different products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as palladium or platinum are often used in addition reactions involving the alkyne group.
Oxidizing and Reducing Agents: Agents like potassium permanganate (oxidizing) and lithium aluminum hydride (reducing) are used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while addition reactions with hydrogen can produce alkanes .
Applications De Recherche Scientifique
3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Material Science: It is used in the development of new materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The alkyne group can participate in addition reactions, further expanding its reactivity profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromophenyl)prop-2-yne-1-sulfonyl chloride: Similar structure but with a bromine atom instead of chlorine.
3-(4-Methylphenyl)prop-2-yne-1-sulfonyl chloride: Contains a methyl group instead of chlorine.
3-(4-Nitrophenyl)prop-2-yne-1-sulfonyl chloride: Contains a nitro group instead of chlorine.
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)prop-2-yne-1-sulfonyl chloride lies in its specific reactivity due to the presence of the 4-chlorophenyl group. This group influences the compound’s electronic properties, making it suitable for specific reactions and applications that other similar compounds may not be able to achieve .
Propriétés
Formule moléculaire |
C9H6Cl2O2S |
|---|---|
Poids moléculaire |
249.11 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)prop-2-yne-1-sulfonyl chloride |
InChI |
InChI=1S/C9H6Cl2O2S/c10-9-5-3-8(4-6-9)2-1-7-14(11,12)13/h3-6H,7H2 |
Clé InChI |
HZRZVTYXUAXMMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CCS(=O)(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


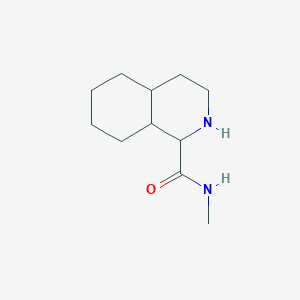
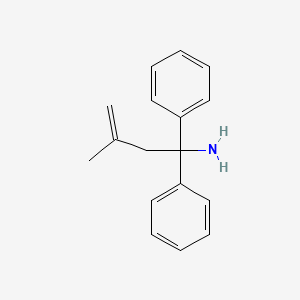
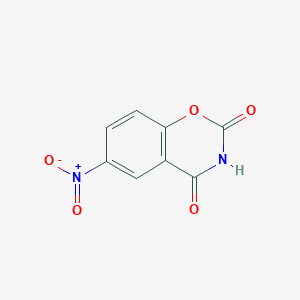
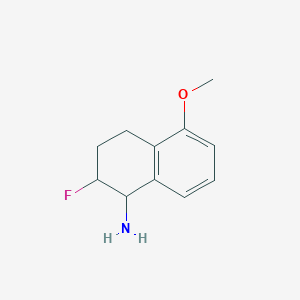
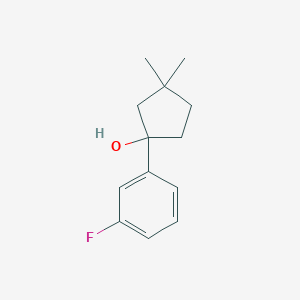
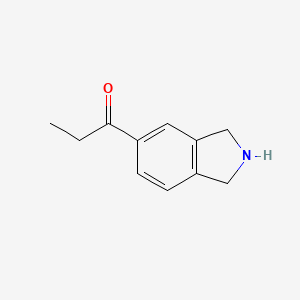
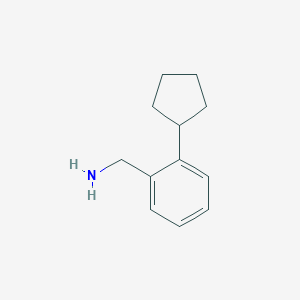
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B13204056.png)

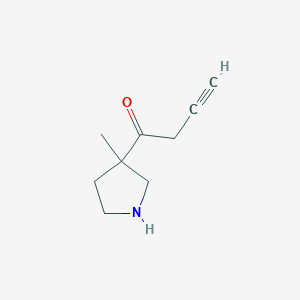
![Spiro[adamantane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13204078.png)
![(1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13204082.png)
